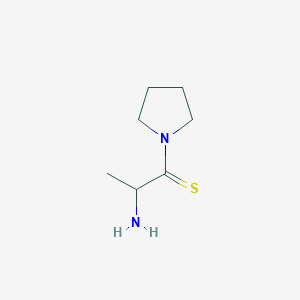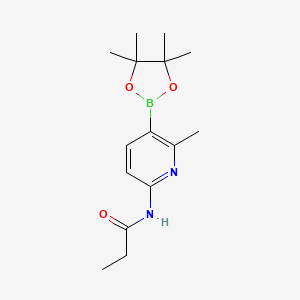![molecular formula C7H15N3 B14782945 4-[(3-Aminopropyl)amino]butanenitrile](/img/structure/B14782945.png)
4-[(3-Aminopropyl)amino]butanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(3-Aminopropyl)amino]butanenitrile is an organic compound with the molecular formula C7H15N3. It is characterized by the presence of both primary and secondary amine groups, as well as a nitrile group. This compound is of interest in various fields of chemistry and biology due to its unique structure and reactivity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Aminopropyl)amino]butanenitrile typically involves the reaction of 3-aminopropylamine with 4-chlorobutanenitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or distillation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, industrial methods may include advanced purification techniques such as chromatography to obtain high-purity products .
化学反应分析
Types of Reactions
4-[(3-Aminopropyl)amino]butanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to primary amines.
Substitution: Alkyl halides and acyl chlorides are typical reagents for nucleophilic substitution reactions involving amines.
Major Products Formed
Oxidation: Amides and carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted amines and amides.
科学研究应用
4-[(3-Aminopropyl)amino]butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-[(3-Aminopropyl)amino]butanenitrile involves its interaction with various molecular targets. The primary and secondary amine groups can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, modifying the structure and function of target molecules .
相似化合物的比较
Similar Compounds
4-Aminobutyronitrile: Similar structure but lacks the secondary amine group.
3-[(4-Aminobutyl)amino]propanenitrile: Similar structure with different positioning of the amine and nitrile groups.
Uniqueness
4-[(3-Aminopropyl)amino]butanenitrile is unique due to the presence of both primary and secondary amine groups along with a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions and interactions, making it valuable in multiple research and industrial applications .
属性
分子式 |
C7H15N3 |
|---|---|
分子量 |
141.21 g/mol |
IUPAC 名称 |
4-(3-aminopropylamino)butanenitrile |
InChI |
InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-3,5-7,9H2 |
InChI 键 |
FDWCISPMLWVANL-UHFFFAOYSA-N |
规范 SMILES |
C(CC#N)CNCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Chloro-5-(trifluoromethyl)phenyl]pyrrolidine;hydrochloride](/img/structure/B14782875.png)
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-2,3,4,5-tetrahydro-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B14782880.png)



![(9R,10S,13S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B14782904.png)
![2-Amino-1-[4-[benzyl(cyclopropyl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14782916.png)
![(9R,10S,13S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782936.png)


![N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine](/img/structure/B14782943.png)
![(2S,3S)-5-[2-(Dimethylamino)ethyl]-3-hydroxy-2-(4-methoxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one hydrochloride](/img/structure/B14782946.png)

![2-amino-N-[(3-bromophenyl)methyl]propanamide](/img/structure/B14782959.png)
